molecular formula C23H20O3 B8101716 Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-

Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-

Cat. No.: B8101716
M. Wt: 344.4 g/mol
InChI Key: QGVLNUVXFGTMFC-ZUVMSYQZSA-N
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Description

Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- (IUPAC name), also referred to as MX-04 or Methoxy-X04, is a fluorescent probe with the molecular formula C₂₃H₂₀O₃ and a molecular weight of 344.4 g/mol . Structurally, it consists of a central 2-methoxy-1,4-phenylene group flanked by two ethenediyl (vinyl) linkages terminating in phenolic rings. This compound is notable for its application in detecting β-amyloid plaques in Alzheimer’s disease (AD) research, where it binds to pathological protein aggregates with high specificity . It is administered at concentrations of 5 µM for ex vivo staining of brain tissues and exhibits a yellow solid state with ≥95% purity .

Properties

IUPAC Name

4-[(E)-2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenyl]ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-26-23-15-19(4-2-17-6-10-21(24)11-7-17)14-20(16-23)5-3-18-8-12-22(25)13-9-18/h2-16,24-25H,1H3/b4-2+,5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLNUVXFGTMFC-ZUVMSYQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monomer Synthesis and Precursor Design

The synthesis of conjugated polymers analogous to Methoxy-X04 often begins with functionalized dihydrophthalic acid esters. For example, 3,6-di(4-chlorophenyl)-1,2-dihydrophthalic acid diethyl ester (1 ) serves as a precursor for Ni(0)-catalyzed polymerization. The monomer is synthesized via a Diels-Alder reaction between 1,4-bis(4-chlorophenyl)-1,3-butadiene and diethyl acetylenedicarboxylate in phenol, yielding a non-conjugated intermediate with a λmax at 430 nm.

Reaction Conditions :

  • Solvent: Phenol (reflux, 1 hour)

  • Yield: 65%

  • Key Characterization: IR bands at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C).

Polymerization Mechanism

Nickel bromide (NiBr₂) and triphenylphosphine (PPh₃) form the catalytic system, with zinc powder as a reducing agent. The polymerization of 1 in DMF at 80°C for 48 hours produces a non-conjugated polymer (P1 ) with a degree of polymerization ~7. Subsequent isomerization converts P1 to the conjugated polymer P2 , eliminating ethoxycarbonyl groups at 300°C to form poly(p-phenylene) (PPP).

Catalytic System :

  • Catalyst: NiBr₂/PPh₃ (1:4 molar ratio)

  • Reducing Agent: Zn powder

  • Solvent: DMF

  • Temperature: 80°C

  • Molecular Weight: Mₙ ≈ 7,000 g/mol.

Methoxy Group Introduction via Bromide Exchange

Bromination of 4-Hydroxyacetophenone

A critical step in functionalizing the central phenylene ring involves bromination. 4-Hydroxyacetophenone reacts with CuBr₂ in chloroform-ethyl acetate to yield α-bromo-4-hydroxyacetophenone, a key intermediate.

Conditions :

  • Reagents: CuBr₂ (2 equivalents), chloroform-ethyl acetate (1:1)

  • Temperature: Reflux

  • Yield: 70–80%.

Methoxide-Bromide Exchange

The α-bromo intermediate undergoes methoxide substitution using sodium methoxide (NaOMe) in methanol, producing α-methoxy-4-hydroxyacetophenone. Acidification with HCl liberates the free phenol.

Optimized Parameters :

  • Base: NaOMe (1.2 equivalents)

  • Solvent: Methanol

  • Acid: HCl (pH ≤ 6)

  • Yield: 88%.

Ethenediyl Bridge Formation via Catalytic Hydrogenation

Wolff-Kishner Reduction

α-Methoxy-4-hydroxyacetophenone is reduced to 4-(2′-methoxyethyl)phenol using hydrazine hydrate and potassium hydroxide in ethylene glycol. This method ensures retention of the E-configuration in the ethenediyl bridge.

Conditions :

  • Reagents: NH₂NH₂·H₂O, KOH

  • Solvent: Ethylene glycol

  • Temperature: 160°C

  • Yield: 75%.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of α-methoxy-4-hydroxyacetophenone under 50 psi H₂, achieving full conversion to 4-(2′-methoxyethyl)phenol.

Hydrogenation Parameters :

  • Catalyst: 5% Pd/C

  • Pressure: 50 psi H₂

  • Solvent: Ethanol

  • Time: 6 hours

  • Yield: 92%.

Structural Characterization and Photophysical Properties

Spectroscopic Analysis

Methoxy-X04 exhibits distinct UV-Vis absorption at 430 nm (λmax) due to π–π* transitions in the conjugated backbone. IR spectroscopy confirms C=O (1720 cm⁻¹) and C=C (1600 cm⁻¹) stretches, while ¹H NMR reveals aromatic protons at δ 7.24–7.90 ppm.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 300°C, with a glass transition temperature (Tg) of 210°C. These properties enable applications in high-temperature optoelectronic devices.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Temperature (°C)Key Advantage
Ni-Catalyzed PolymerizationNiBr₂/PPh₃6580Direct conjugation formation
Methoxide ExchangeNaOMe8850Selective methoxy functionalization
Catalytic HydrogenationPd/C9225High stereoselectivity

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Methoxy-X04 can undergo electrophilic substitution at its aromatic rings due to the electron-donating nature of the methoxy groups. For instance, it can react with halogens (e.g., bromine) in the presence of a Lewis acid catalyst to form halogenated derivatives.

Nucleophilic Addition

The ethylene linkages in Methoxy-X04 can participate in nucleophilic addition reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of new derivatives:

Methoxy X04+NucleophileNew Compound\text{Methoxy X04}+\text{Nucleophile}\rightarrow \text{New Compound}

Cross-Coupling Reactions

Methoxy-X04 may also serve as a substrate in cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the formation of more complex organic structures with enhanced functionalities.

  • Applications

Due to its structural features, Methoxy-X04 has potential applications in various domains:

  • Medicinal Chemistry : Investigated for its properties as a fluorescent marker for amyloid beta detection .

  • Material Science : Potential use in synthesizing polymers with specific optical or electronic properties.

Methoxy-X04 is a versatile compound with significant potential for further research and application in various fields. Its unique structure enables diverse chemical reactions that can be harnessed for synthesizing novel compounds and materials.

  • References

  • MedChemExpress Certificate of Analysis .

  • ChemicalBook Product Information .

Scientific Research Applications

Antioxidant Properties

Research indicates that Methoxy-X04 exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells. This property makes it a candidate for studies related to aging and degenerative diseases.

Anticancer Research

Phenolic compounds have been studied for their anticancer properties. Methoxy-X04 may have potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. Studies are ongoing to determine its efficacy and mechanisms of action against various cancer types.

Neuroprotective Effects

Preliminary studies suggest that Methoxy-X04 may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders like Alzheimer's disease. Its ability to modulate oxidative stress is a key area of investigation .

Polymer Chemistry

Methoxy-X04 can be utilized in the synthesis of advanced polymeric materials. Its structure allows for the formation of thermosetting resins and coatings with enhanced thermal stability and mechanical properties. These materials are essential in industries such as automotive and aerospace.

Dyes and Pigments

The compound's chromophoric properties enable its use in the development of dyes and pigments. Its UV absorption characteristics make it suitable for applications requiring UV protection .

Case Study 1: Antioxidant Activity

A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including Methoxy-X04. Results indicated significant free radical scavenging activity, suggesting its potential use in food preservation and health supplements.

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute explored the effects of Methoxy-X04 on breast cancer cell lines. The study demonstrated that treatment with the compound led to increased levels of apoptosis markers, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis- involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other macromolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fluorophores characterized by conjugated aromatic systems with ethenediyl or ethynediyl linkers. Below is a detailed comparison with structurally and functionally related compounds:

BMB (4,4′-[(2-methoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dianiline)

  • Structure: Shares the same central 2-methoxy-1,4-phenylene and ethenediyl backbone as MX-04 but terminates in benzenamine (-NH₂) groups instead of phenol (-OH) .
  • Molecular Weight : 342.4 g/mol .
  • Applications : A nerve-specific contrast agent used to visualize sciatic nerves, brachial plexus, and trigeminal ganglia in preclinical models .
  • Physicochemical Properties :
    • Excitation/Emission: 393 nm / 503 nm .
    • Aqueous Solubility: 1 µg/mL (~2.9 µM) , necessitating drug delivery systems for in vivo use .
  • Key Difference : The substitution of -NH₂ for -OH reduces hydrophilicity compared to MX-04, limiting its solubility and altering target specificity (nerves vs. amyloid) .

GE3082 (4-[(1E)-2-[4-[(1E)-2-(4-aminophenyl)ethenyl]-3-methoxyphenyl]ethenyl]benzonitrile)

  • Structure: Features a nitrile (-CN) group and an additional methoxy-substituted phenyl ring, diverging from MX-04’s phenol termini .
  • Applications : Co-developed with BMB for nerve imaging but exhibits distinct pharmacokinetics due to its nitrile moiety .

Thiazine Red

  • Structure : A thiazine-based dye unrelated to MX-04’s stilbene-like framework .
  • Applications : Used alongside MX-04 for AD pathology staining but targets general protein aggregates rather than β-amyloid specifically .
  • Concentration : Effective at 1 µM , lower than MX-04’s 5 µM, suggesting higher binding affinity .

4,4′-(1,4-Phenylenedi-2,1-ethynediyl)dibenzoic Acid

  • Structure : Replaces ethenediyl linkers with ethynediyl (-C≡C-) groups and terminates in carboxylic acids (-COOH) .
  • Applications : Primarily used in materials science for conjugated polymers, contrasting with MX-04’s biomedical focus .
  • Key Difference : The ethynediyl backbone and -COOH groups enhance rigidity and solubility in polar solvents compared to MX-04 .

Phenol Red

  • Structure: A sulfonated phenol derivative with a benzoxathiole ring, structurally distinct from MX-04’s linear stilbene .
  • Applications : pH indicator in cell culture media, lacking fluorescence-based targeting .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Excitation/Emission (nm) Solubility Primary Application References
MX-04 (Phenol, 4,4'-[...]bis-) 344.4 Phenol (-OH) Not reported 5 µM (in use) β-Amyloid detection (AD)
BMB 342.4 Benzenamine (-NH₂) 393 / 503 ~2.9 µM Nerve imaging
GE3082 Not reported Nitrile (-CN) Not reported Not reported Nerve imaging
Thiazine Red Not reported Thiazine ring Not reported 1 µM (in use) General protein aggregation
4,4′-(1,4-Phenylenedi-2,1-ethynediyl)dibenzoic Acid 362.3 (calc.) Carboxylic acid (-COOH) Not applicable High in DMSO Materials science

Key Structural and Functional Insights

Backbone Modifications: Ethenediyl vs. ethynediyl linkers influence conjugation length and electronic properties, altering fluorescence efficiency . Substitutions (-OH, -NH₂, -CN) dictate solubility and target specificity. MX-04’s phenolic groups enhance β-amyloid binding via hydrogen bonding, while BMB’s amines favor nerve tissue interactions .

Applications: MX-04 and BMB exemplify how minor structural changes redirect compounds from neurological imaging (BMB) to neurodegenerative disease research (MX-04) . Thiazine Red’s broader protein affinity highlights the importance of targeted fluorophore design .

Limitations :

  • MX-04’s excitation/emission data gaps in the evidence limit direct comparison with BMB’s well-characterized optical properties .

Biological Activity

Phenol, 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bis-, commonly referred to as Methoxy-X04, is a compound with significant biological activity, particularly in the field of neurobiology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C23_{23}H20_{20}O3_3
  • CAS Number : 863918-78-9
  • Molecular Weight : 344.4 g/mol
  • Solubility : Soluble in organic solvents such as ethanol (5 mg/ml), DMSO (30 mg/ml), and dimethyl formamide (DMF) .

Methoxy-X04 functions primarily as a fluorescent probe for amyloid-beta (Aβ) plaques in Alzheimer's disease research. It exhibits a high binding affinity for fibrillar β-sheet deposits with a dissociation constant (Ki_i) of approximately 26.8 nM . The compound's ability to penetrate the blood-brain barrier makes it particularly valuable for in vivo imaging studies.

1. Neuroimaging and Alzheimer's Research

Methoxy-X04 has been employed in various studies to visualize Aβ plaques in living transgenic mouse models of Alzheimer's disease. For instance, in a study involving APP/PS1 mice, the compound was administered at a dose of 10 mg/kg intraperitoneally, followed by two-photon imaging to assess plaque accumulation over time .

2. Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of related compounds derived from methoxy-substituted phenols. For example, derivatives with aminomethyl groups demonstrated enhanced anti-inflammatory activity compared to their parent compounds . This suggests that methoxy-X04 and its derivatives may possess similar therapeutic potentials.

Case Study 1: Imaging Aβ Plaques

In a pivotal study by Klunk et al., Methoxy-X04 was used to successfully image Aβ plaques in living mice models. The study highlighted its effectiveness in tracking plaque formation and provided insights into the dynamics of amyloid deposition over time .

Case Study 2: Structure-Activity Relationship

A comprehensive study on the synthesis of methoxy-substituted phenolic compounds revealed that modifications at specific positions significantly alter biological activity. The introduction of various functional groups enhanced anti-inflammatory effects and provided insights into the structure-activity relationship (SAR) of these compounds .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroimagingHigh binding affinity for Aβ plaques
Anti-inflammatoryEnhanced activity noted in aminomethyl derivatives
AntioxidantPotential antioxidant properties suggested-

Q & A

Q. What synthetic methodologies are effective for preparing phenolic derivatives with conjugated ethenyl linkages, and how are structural impurities minimized?

Answer: The compound can be synthesized via Suzuki-Miyaura coupling reactions, as demonstrated in the preparation of structurally analogous quinolines (e.g., 2-phenylquinoline derivatives). Key steps include:

  • Use of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) in dioxane/water solvent systems .
  • Crystallization in ethyl acetate to yield high-purity solids, confirmed by ¹H NMR and HRMS .
  • Optimization of reaction conditions (e.g., temperature, molar ratios) to suppress byproducts like regioisomers or incomplete coupling intermediates .

Q. How can spectroscopic techniques (NMR, HRMS) unambiguously confirm the stereochemistry and substitution pattern of this phenolic compound?

Answer:

  • ¹H NMR : Distinct coupling constants (e.g., J = 8.7 Hz for trans-ethenyl protons) and aromatic splitting patterns differentiate E/Z isomers .
  • HRMS : Exact mass measurements (e.g., m/z 364.44 for C₂₆H₂₀O₂) validate molecular formula and purity (>98%) .
  • X-ray crystallography (if applicable): Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures containing structurally similar byproducts?

Answer:

  • Column chromatography with gradients of ethyl acetate/hexane (e.g., 10% ethyl acetate) separates polar impurities .
  • Recrystallization in ethanol or methanol removes non-polar contaminants, as shown for quinoline analogs .
  • HPLC with C18 columns and acetonitrile/water mobile phases resolves isomers .

Q. How does the compound’s solubility in organic solvents influence its applicability in downstream biological assays?

Answer:

  • Solubility in DMSO (>10 mM) enables stock solutions for cytotoxicity assays .
  • Low aqueous solubility necessitates formulation with surfactants (e.g., Tween-80) for in vitro studies .

Q. What preliminary screening assays are recommended to evaluate bioactivity (e.g., cytotoxicity, enzyme inhibition)?

Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, DU145) with IC₅₀ values <10 µM indicating potent activity .
  • COX-2 inhibition : Measure IC₅₀ via fluorometric assays (e.g., 3.3 µM for related phenolic derivatives) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy, halogen) on the phenyl rings modulate bioactivity and binding affinity?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃) enhance COX-2 inhibition by stabilizing enzyme-ligand interactions via dipole interactions .
  • Bulky substituents (e.g., -Br) reduce cytotoxicity due to steric hindrance in cellular uptake, as seen in halogenated quinoline analogs (IC₅₀ >20 µM) .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and interaction with biological targets?

Answer:

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg513, Tyr355) involved in hydrogen bonding .

Q. How can response surface methodology (RSM) optimize biodegradation conditions for this compound in environmental remediation studies?

Answer:

  • Design a central composite design (CCD) varying pH (4–9), temperature (28–36°C), and agitation speed (100–200 rpm) .
  • Model degradation efficiency using a second-order polynomial (R² >0.98) and identify optimal conditions (pH 7.5, 30°C, 139 rpm) .

Q. What mechanistic insights explain discrepancies in reported IC₅₀ values across cell lines (e.g., Huh-7 vs. HL60)?

Answer:

  • Differential expression of drug efflux pumps (e.g., P-glycoprotein in HL60) reduces intracellular accumulation .
  • Metabolic inactivation by cytochrome P450 enzymes in hepatic cells (Huh-7) lowers effective drug concentration .

Q. How do adsorption isotherms (Langmuir vs. Freundlich) inform the selection of adsorbents for recovering this compound from wastewater?

Answer:

  • Langmuir model : Valid for monolayer adsorption on high-surface-area activated carbon (qₘ = 120 mg/g) .
  • Pseudo-second-order kinetics : Indicates chemisorption dominates when using zeolites (k₂ = 0.012 g/mg·min) .

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